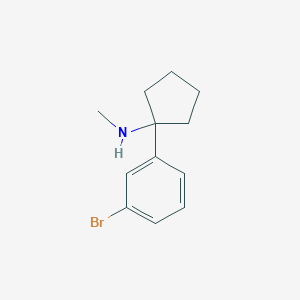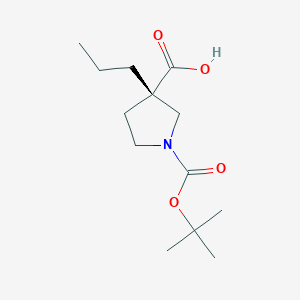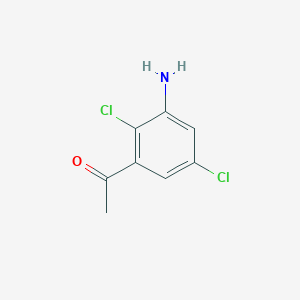
4,4',4'',4'''-Methanetetrayltetrabenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is a complex organic compound characterized by its unique structure, which includes four benzimidamide groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide typically involves the reaction of benzimidazole derivatives with a central methane carbon source. One common method is the condensation reaction between benzimidazole and formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidamide groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials.
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidamide groups can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Similar in structure but contains carboxylic acid groups instead of benzimidamide groups.
4,4’,4’‘,4’‘’-Methanetetrayltetraphenol: Contains phenol groups instead of benzimidamide groups.
4,4’,4’‘,4’‘’-Methanetetrayltetrabiphenyl-4-carboxylic acid: Contains biphenyl and carboxylic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzimidamide is unique due to its multiple benzimidamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C29H28N8 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
4-[tris(4-carbamimidoylphenyl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H28N8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H3,30,31)(H3,32,33)(H3,34,35)(H3,36,37) |
Clé InChI |
NLSLPEGVJHFGAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)C(C2=CC=C(C=C2)C(=N)N)(C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)


![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
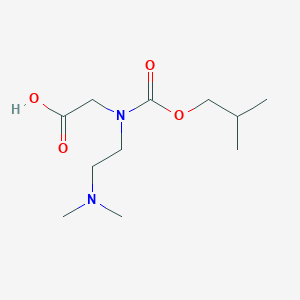
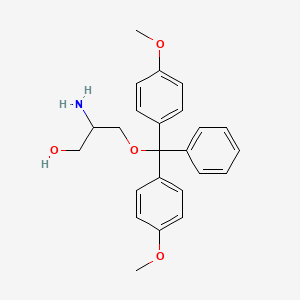

![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
